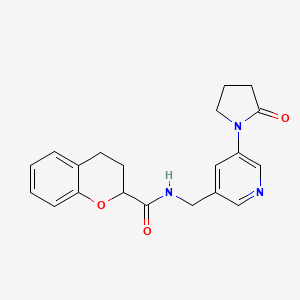

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide

描述

属性

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c24-19-6-3-9-23(19)16-10-14(11-21-13-16)12-22-20(25)18-8-7-15-4-1-2-5-17(15)26-18/h1-2,4-5,10-11,13,18H,3,6-9,12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULDMICNXWDFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3CCC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2-one scaffold, which can be synthesized by the reduction of succinimide or by treating gamma-butyrolactone with ammonia or primary amines . The pyridine ring can be introduced through a Diels-Alder reaction involving appropriate precursors . The final step involves coupling the pyrrolidine and pyridine intermediates with the chroman-2-carboxamide moiety under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidine-2,5-diones.

Reduction: The pyridine ring can be reduced under hydrogenation conditions to form dihydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine-2,5-diones, while reduction of the pyridine ring can produce dihydropyridine derivatives.

科学研究应用

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide has several scientific research applications:

作用机制

The mechanism of action of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . The chroman-2-carboxamide moiety can contribute to the compound’s overall stability and solubility, facilitating its transport and distribution within biological systems .

相似化合物的比较

Structural Analogues from Thiazole-Benzamide Series

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) () share functional groups with the target compound, including:

- Amide bonds : Critical for molecular stability and target binding.

- Heterocyclic substituents : Pyridine and morpholine/piperazine groups influence solubility and pharmacokinetics.

Key Differences :

- Core structure : The target compound uses a chroman ring, while analogs in feature thiazole rings. Chroman’s fused benzene and oxygen-containing pyran may enhance lipophilicity compared to sulfur-containing thiazoles.

- Substituent effects : The 2-oxopyrrolidin group in the target compound offers a lactam ring, enabling unique hydrogen-bonding interactions distinct from morpholine or piperazine in analogs .

Table 1: Physicochemical Comparison

Comparison with Furopyridine Carboxamide Derivatives

The compound 5-(3-(bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide () shares a carboxamide group but diverges structurally:

- Core : Furopyridine vs. chroman. Furopyridine’s fused furan and pyridine may increase rigidity and metabolic stability.

Spectral and Analytical Data Trends

- 1H/13C NMR : Thiazole-based analogs () show characteristic shifts for aromatic protons (δ 7.5–8.5 ppm) and amide NH (δ 10–12 ppm). The target compound’s chroman ring would likely exhibit upfield shifts for oxygen-linked protons (δ 4–5 ppm for pyran OCH₂) .

- HRMS : All compounds in confirmed molecular ions within ±2 ppm error. The target compound’s HRMS would require similar validation for purity and structure.

Hypothesized Bioactivity

- Thiazole analogs : Reported as kinase inhibitors or antimicrobial agents due to thiazole’s affinity for ATP-binding pockets .

生物活性

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a unique combination of a chroman backbone, a pyridine ring, and a pyrrolidinone moiety, which are known to influence its interaction with biological targets.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 316.36 g/mol. The structural components include:

- Chroman ring : Contributes to its stability and biological activity.

- Pyridine and pyrrolidinone moieties : Potentially enhance interaction with various biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating their activity through competitive or non-competitive mechanisms.

- Receptor Interaction : It may interact with various receptors, including those involved in neurotransmission and inflammation.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine rings have shown efficacy against various bacterial strains. In vitro studies are necessary to quantify the antimicrobial potency of this specific compound.

Anticancer Properties

Compounds similar to this compound have been evaluated for their anticancer effects. Preliminary studies suggest that the compound could induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of cell cycle regulators.

Neuroprotective Effects

Given the presence of the pyridine and pyrrolidine moieties, there is potential for neuroprotective effects. Compounds in this class have been studied for their ability to modulate sigma receptors, which play roles in neuroprotection and neuroinflammation.

Case Studies and Research Findings

常见问题

Q. What are the optimal synthetic routes for N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, including:

- Coupling Reactions : Amide bond formation between chroman-2-carboxylic acid derivatives and the pyridine-methylamine intermediate.

- Functional Group Modifications : Introduction of the 2-oxopyrrolidin-1-yl group via nucleophilic substitution or catalytic hydrogenation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity.

- Characterization : Use NMR (¹H, ¹³C), HPLC, and mass spectrometry to confirm structural integrity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Identifies proton environments (e.g., pyrrolidinone carbonyl at ~170 ppm in ¹³C NMR) and confirms regiochemistry of the pyridine and chroman rings .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 395.1742 for C₂₃H₂₃N₃O₃) .

- FT-IR : Detects key functional groups (amide C=O stretch ~1650 cm⁻¹, pyrrolidinone C=O ~1680 cm⁻¹) .

Q. What are the compound’s key physicochemical properties relevant to solubility and formulation?

- LogP : Predicted ~2.5 (moderate lipophilicity) using computational tools like MarvinSketch, suggesting suitability for oral bioavailability studies.

- Solubility : Low aqueous solubility (<0.1 mg/mL at pH 7.4), necessitating DMSO or PEG-400-based formulations for in vitro assays .

- Stability : Stable at -20°C in DMSO for ≥2 months; degradation observed under UV light (photolytic studies recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound?

Conflicting results in enzyme assays (e.g., IC₅₀ variability) may arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or cofactor concentrations (e.g., Mg²⁺ for kinase assays). Standardize protocols using reference inhibitors .

- Off-Target Effects : Screen against panels of related receptors/enzymes (e.g., PDEs, GPCRs) to rule out cross-reactivity .

- Structural Dynamics : Use molecular docking (AutoDock Vina) to model binding poses and identify critical interactions (e.g., π-π stacking with pyridine ring) .

Q. What experimental designs are recommended for evaluating its neuroprotective or anticancer mechanisms?

- In Vitro Models :

- Neuronal Cells : SH-SY5Y or PC12 cells treated with oxidative stressors (H₂O₂, Aβ peptides) to assess neuroprotection via caspase-3/7 inhibition .

- Cancer Cells : MTT assays on HeLa or MCF-7 lines to quantify antiproliferative effects (EC₅₀) and validate via flow cytometry (apoptosis markers) .

- In Vivo Models :

Q. How does the compound’s structure-activity relationship (SAR) guide derivative design?

Key SAR insights include:

- Pyrrolidinone Ring : Critical for enzyme inhibition (e.g., lactam group interacts with catalytic lysine residues in kinases). Oxidation to lactams reduces activity .

- Pyridine-Methyl Linker : Substitution with bulkier groups (e.g., cyclohexyl) decreases blood-brain barrier penetration but improves metabolic stability .

- Chroman Moiety : Electron-donating groups (e.g., methoxy) at position 6 enhance antioxidant activity .

- Comparative Analysis : Analogues with thiophene or furan substitutions show varied potency (see table below) :

| Compound Modification | Bioactivity Change | Reference |

|---|---|---|

| Replacement of pyrrolidinone with piperidone | 50% loss in kinase inhibition | |

| Thiophene substitution | Enhanced antiproliferative EC₅₀ | |

| Fluorination at chroman C-7 | Improved metabolic half-life (t₁/₂) |

Q. What strategies mitigate challenges in pharmacokinetic (PK) profiling?

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots. Introduce deuterium at labile positions (e.g., methyl groups) .

- BBB Penetration : LogD optimization (target 1.5–2.5) and P-glycoprotein efflux assays (Caco-2 monolayers) .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; >10% unbound preferred for CNS targets .

Q. How can conflicting in vitro vs. in vivo efficacy data be analyzed?

- Bioavailability Issues : Compare plasma/tissue concentrations via LC-MS/MS. Low exposure may require prodrug strategies (e.g., esterification of carboxamide) .

- Metabolite Interference : Identify active metabolites (e.g., N-oxide derivatives) using HRMS and test separately .

- Species Differences : Cross-test in humanized models (e.g., PDX mice) to align preclinical and clinical outcomes .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。